![molecular formula C12H22O B595624 Linderone CAS No. 1782-79-2](/img/structure/B595624.png)
Linderone
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Description
Linderone is a bio-active isolate of Lindera lucida . It is a compound with the molecular formula C16H14O5 .
Synthesis Analysis
The synthesis of Linderone has been accomplished in only three steps by a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of Linderone into bi-linderone has been discovered, which may give clues to the biosynthetic pathway for bi-linderone .Molecular Structure Analysis
The molecular structure of Linderone is characterized by a cyclopentenedione core with methoxy groups at positions 4 and 5, a phenylpropenoyl group at position 2, and a hydroxy group at position 3 .Physical And Chemical Properties Analysis
Linderone has a molecular weight of 286.3 g/mol . It is an orange crystal .Scientific Research Applications
Insulin Sensitivity Improvement : Bi-linderone, isolated from Lindera aggregata, exhibits significant activity against glucosamine-induced insulin resistance in HepG2 cells (Wang, Gao, Zhang, & Liu, 2010).
Anti-Inflammatory and Anti-Neuroinflammatory Effects : Compounds from Lindera erythrocarpa, including linderaspirone A, bi-linderone, and demethoxy-bi-linderone, show potential in treating neuroinflammatory diseases by inhibiting pro-inflammatory proteins and factors (Yoon, Lee, Liu, Lee, & Lee, 2022).
Antioxidant and Anticancer Activity : Linderone A and other compounds from Lindera oxyphylla demonstrate significant antioxidant activity, with potential implications for cancer treatment (Hosseinzadeh, Hadi, Mohamad, Khalilzadeh, Cheahd, & Fadaeinasab, 2013).
Potential in Breast Cancer Treatment : Methyl linderone from Lindera erythrocarpa shows efficacy in inhibiting metastasis-related factors in breast cancer cells, suggesting its potential in treating breast cancer metastasis (Yoon, Pham, Lee, Lee, Ryu, Oh, Oh, & Yoon, 2019).
Chemical Synthesis Studies : Research has been conducted on the synthesis of linderone and methyl-inderone, contributing to the understanding of their chemical structures and potential synthetic applications (Lee & Tan, 1967).
Hepatoprotective Activity : New sesquiterpene lactones from Lindera aggregata, including linderagalactones, have shown hepatoprotective activity against oxidative damages in HepG2 cells (Gan, Zheng, Mo, Liu, Li, & Zhou, 2009).
Pesticide Discovery : N-amino-maleimide derivatives, based on the structure of linderone, have been synthesized and shown potential as pesticides with significant antifungal and insecticidal activities (Song, Liu, Chen, Zhang, & Sun, 2018).
properties
IUPAC Name |
(E)-dodec-4-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h9-10H,3-8,11H2,1-2H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSAFZXASVXYNM-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-dodec-4-en-2-one |
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